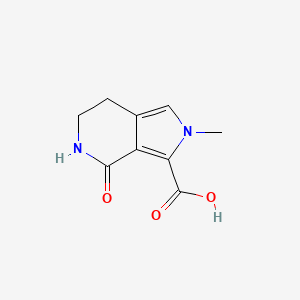
Makaluvic acid B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Makaluvic acid B is a natural product found in Zyzzya fuliginosa with data available.
Applications De Recherche Scientifique
1. Anticancer Properties
Makaluvic acid B, along with its derivatives, has shown promising anticancer properties. For instance, compounds isolated from the sponge Strongylodesma aliwaliensis, including makaluvic acid C, exhibited in vitro cytotoxicity against esophageal cancer cells (Keyzers et al., 2005). Similarly, makaluvamines, a related class of compounds, have demonstrated significant anticancer activities. These alkaloids are typically active in charged forms and have been the subject of extensive quantum chemistry studies to understand their reactivity and stability (Diomandé et al., 2018).
2. Interaction with DNA and Protein Residues
Makaluvamines, including makaluvic acid derivatives, are known for their ability to intercalate in DNA, especially in the treatment of cancer cells like colon and breast cancer. Studies have focused on the stability of complexes formed by protonated or methylated makaluvamines, interacting with water molecules and protein residues such as glutamic acid, a component of topoisomerase II (Kone et al., 2020).
3. Inhibitory Potential Against Antibiotic-Resistant Enzymes
Makaluvic acid has shown potential as an inhibitor against clinically prevalent lactamases conferring antibiotic resistance. A study using in silico approaches identified makaluvic acid as a potential inhibitor with higher binding affinity across B1 subclass of Metallo-β-Lactamases (MBLs), enzymes in bacteria that cleave β-lactam antibiotics (Diaz et al., 2022).
Propriétés
Nom du produit |
Makaluvic acid B |
|---|---|
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-methyl-4-oxo-6,7-dihydro-5H-pyrrolo[3,4-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-11-4-5-2-3-10-8(12)6(5)7(11)9(13)14/h4H,2-3H2,1H3,(H,10,12)(H,13,14) |
Clé InChI |
OLQCKORDSCNMIR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C2CCNC(=O)C2=C1C(=O)O |
Synonymes |
makaluvic acid B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



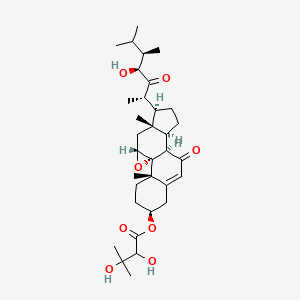
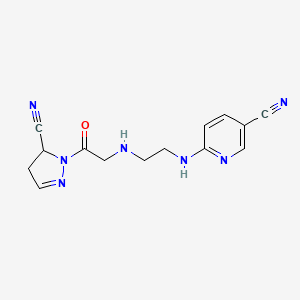
![[(1R,3S,7R,8R,9Z)-10-(hydroxymethyl)-1-methyl-6-methylidene-5,13-dioxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-9,11-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B1251254.png)
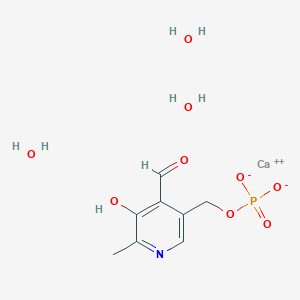
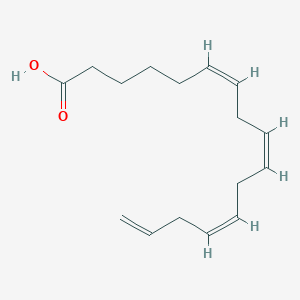
![(10R)-1,5,8-trihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one](/img/structure/B1251258.png)
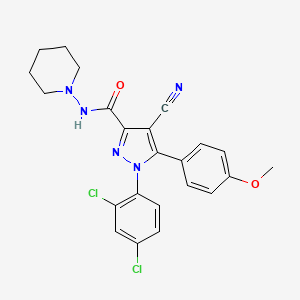
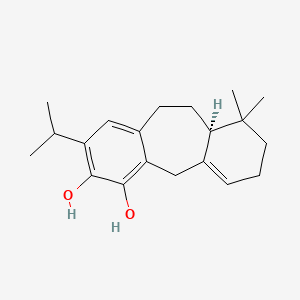
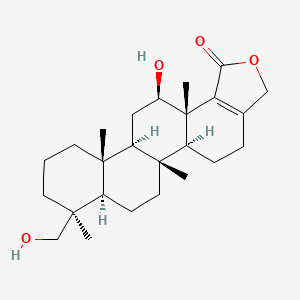
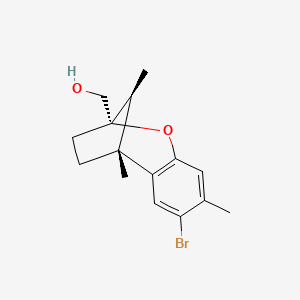
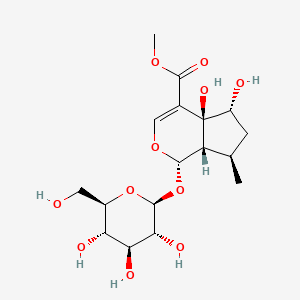
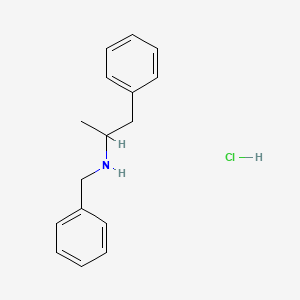
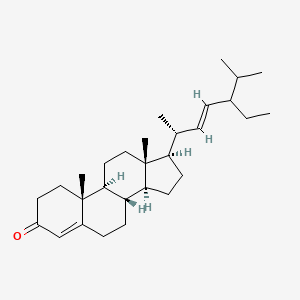
![N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,7,12-tetrahydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1251271.png)